molecular formula C10H9NO3 B1623685 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one CAS No. 24077-98-3

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B1623685
CAS No.: 24077-98-3
M. Wt: 191.18 g/mol
InChI Key: BNMBBZNFBBNMDD-LUAWRHEFSA-N
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Description

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS 24077-98-3) is a high-value chemical building block with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound serves as a versatile precursor in organic synthesis and medicinal chemistry research, particularly in the exploration of novel indane-based structures. Its molecular framework, which features a hydroxyimino group and a methoxy-substituted indanone core, makes it a key intermediate for the synthesis of more complex molecules . Researchers utilize this compound in the development of potential pharmacologically active agents, as its structure is a common motif in various therapeutic compounds. Key physical and chemical properties include a calculated density of 1.35 g/cm³ and a high boiling point of 397.1°C at 760 mmHg . It has a calculated solubility of 2.1 g/L at 25 °C . The compound is associated with multiple synonyms, including 6-Methoxy-2-(hydroxyimino)-1-indanone and NSC 338226, which aids in cross-referencing across scientific databases . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Buyers are responsible for verifying the identity, purity, and suitability of the product for their specific research applications.

Properties

CAS No.

24077-98-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9-

InChI Key

BNMBBZNFBBNMDD-LUAWRHEFSA-N

SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

Isomeric SMILES

COC1=CC2=C(C/C(=N/O)/C2=O)C=C1

Canonical SMILES

COC1=CC2=C(CC(=NO)C2=O)C=C1

Other CAS No.

24077-98-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one typically involves the reaction of 6-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control measures, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one exhibits potential anticancer properties. The compound has been shown to inhibit the JAK/STAT signaling pathway, which is crucial in tumor proliferation and survival. Studies have reported that this inhibition could lead to reduced cell viability in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents to combat resistant infections.

Agricultural Science

Pesticidal Applications
In agricultural research, this compound has been investigated for its pesticidal properties. Preliminary studies suggest that it may act as a biopesticide, providing an environmentally friendly alternative to synthetic pesticides. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical residues in food products .

Materials Science

Polymer Chemistry
The compound's unique oxime functional group allows it to be utilized in polymer synthesis. It can serve as a building block for creating novel polymers with specific properties tailored for applications in coatings, adhesives, and sealants. The incorporation of such compounds into polymer matrices can enhance mechanical strength and thermal stability .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityInvestigated the effects on cancer cell linesSignificant reduction in cell viability through JAK/STAT pathway inhibition
Antimicrobial Efficacy StudyTested against common bacterial pathogensDemonstrated effective antimicrobial activity
Biopesticide ResearchEvaluated for agricultural usePotential as a biopesticide with lower environmental impact

Mechanism of Action

The primary mechanism of action of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the nucleus, leading to the regulation of gene expression. By inhibiting this pathway, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The hydroxyimino group in the target compound enhances hydrogen-bonding interactions, critical for AChE inhibition, as seen in donepezil analogs . In contrast, benzylidene substituents (e.g., C13, C14, 7x) improve π-π stacking with biological targets, correlating with antitumor and anti-inflammatory activities . Methoxy vs. Hydroxy Groups: 6-Methoxy derivatives (e.g., target compound, C14) exhibit higher metabolic stability compared to 6-hydroxy analogs (e.g., C13, 7x), which may undergo faster Phase II metabolism .

Synthetic Accessibility :

  • The target compound is synthesized in two steps from 6-methoxy-indan-1-one, a commercially available intermediate . In contrast, benzylidene derivatives (C13, C14) require additional condensation steps with aromatic aldehydes, increasing synthetic complexity .

Pharmacological Diversity :

  • While the target compound is optimized for AChE inhibition , analogs like 7x and C13/C14 are tailored for anti-inflammatory and antitumor applications, respectively. This highlights the scaffold’s versatility .

Case Study: Anti-Inflammatory vs. AChE-Inhibiting Derivatives

  • Anti-inflammatory analog 7x () achieves IC₅₀ values <10 μM in macrophages by suppressing NF-κB signaling. Its 4-hydroxy-3-methoxybenzylidene group is critical for binding to inflammatory mediators .
  • AChE inhibitors (e.g., target compound) rely on the hydroxyimino group to mimic the carbamate group in donepezil, facilitating enzyme active-site interactions .

Biological Activity

2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one, also known by its CAS number 24077-98-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H9NO3C_{10}H_{9}NO_{3} with a molecular weight of 191.18 g/mol. The compound is characterized by its oxime functional group, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid production
Methicillin-resistant Staphylococcus aureus (MRSA)MBIC: 62.216 - 124.432 μg/mLModerate-to-good antibiofilm activity

The compound exhibits bactericidal action by disrupting protein synthesis pathways and inhibiting nucleic acid and peptidoglycan production .

Antifungal Activity

Additionally, this compound has shown promising antifungal properties.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Comparison to Fluconazole
Candida albicans106.91 - 208.59 μMSuperior to Fluconazole (MIC: 220.76 μM)

The antifungal activity is attributed to the compound's ability to disrupt fungal cell wall integrity and inhibit growth .

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines.

Case Study: Antitumor Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines, including pancreatic and gastric cancers. The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the hydroxyimino group enhances interactions with target biomolecules, leading to increased potency against various pathogens .

Q & A

Q. Basic

  • HRMS-ESI : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 206.0812 for C10H10NO3).
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns methoxy (δ 3.8–3.9 ppm), dihydroindene protons (δ 2.7–3.1 ppm), and oxime protons (δ 12.4 ppm) .

Advanced
Single-crystal XRD (using SHELX) resolves tautomeric and stereochemical ambiguities. For example, a related compound, (Z)-6-methoxy-2-(2,2,2-trifluoro-1-hydroxyethylidene)-2,3-dihydro-1H-inden-1-one, was crystallized in a monoclinic system (P21/c), confirming the keto-enol configuration via bond lengths (C=O: 1.22 Å; C–N: 1.30 Å) .

How does the hydroxyimino group influence the compound’s biological activity, and what structural analogs show enhanced efficacy?

Basic
The hydroxyimino group enhances metal-chelation capacity, making the compound a candidate for enzyme inhibition (e.g., histone lysine methyltransferases). Preliminary assays on analogs show IC50 values of 1–10 μM against G9a methyltransferase .

Advanced
Structure-Activity Relationship (SAR) Studies :

  • Electron-withdrawing substituents (e.g., -CF3 at position 5) improve binding affinity by 3-fold.
  • Methoxy position : Moving methoxy from position 6 to 5 reduces activity (IC50 >20 μM), indicating steric constraints.
Analog StructureTarget EnzymeIC50 (μM)
5,6-Dimethoxy derivative G9a Methyltransferase1.2 ± 0.3
6-Trifluoromethyl derivative Same0.9 ± 0.2

What experimental strategies resolve contradictions in reported reactivity of the hydroxyimino group?

Basic
Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) is addressed via pH-dependent studies :

  • Acidic conditions (pH <3) : Hydroxyimino group acts as an electrophile, undergoing condensation with amines.
  • Basic conditions (pH >9) : Becomes nucleophilic, participating in Michael additions .

Advanced
Mechanistic DFT studies reveal dual reactivity:

  • LUMO (-1.8 eV) localizes on the imino nitrogen, enabling electrophilic attacks.
  • HOMO (-6.2 eV) shows electron density on the oxygen, facilitating nucleophilic behavior. Kinetic isotope effects (KIE >2.0) confirm proton transfer as the rate-limiting step in tautomerization .

How can researchers design derivatives for improved pharmacokinetic properties without compromising activity?

Advanced
Computational ADMET Profiling :

  • LogP : Optimal range 1.5–2.5 (derivatives with -Br or -Cl substituents exceed this, requiring PEGylation).
  • Metabolic stability : Introduction of deuterium at the α-position (to the oxime) reduces CYP450-mediated degradation by 40% .
Derivative ModificationsLogPHalf-life (h)Solubility (mg/mL)
Parent compound1.82.10.12
5-Bromo derivative 2.71.50.08
Deuterated analog 1.93.40.15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one
Reactant of Route 2
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2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.